molecular formula C5H6ClN3O B11730213 5-Chloro-6-methoxypyrazin-2-amine

5-Chloro-6-methoxypyrazin-2-amine

Cat. No.: B11730213
M. Wt: 159.57 g/mol
InChI Key: RDQZXBKPNDPXKA-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxypyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3O It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methoxypyrazin-2-amine typically involves the chlorination and methoxylation of pyrazine derivatives. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent to form 5-chloro-6-methoxypyrazine. This intermediate is then aminated using ammonia or an amine source under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methoxypyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-6-methoxypyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxypyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methoxypyrazin-2-amine is unique due to the presence of both chlorine and methoxy groups on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

5-chloro-6-methoxypyrazin-2-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3,(H2,7,9)

InChI Key

RDQZXBKPNDPXKA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1Cl)N

Origin of Product

United States

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